molecular formula C11H8ClNO2 B3426935 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid CAS No. 55540-34-6

4-chloro-2-(1H-pyrrol-1-yl)benzoic acid

Cat. No.: B3426935
CAS No.: 55540-34-6
M. Wt: 221.64 g/mol
InChI Key: DNBQADMPTHCMLH-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

It is suggested that it can be useful in the preparation and evaluation of carboxydihydroxyalkanoic acids and their γ-lactone prodrugs as atp-citrate lyase inhibitors . ATP-citrate lyase is a key enzyme in cellular metabolism, linking carbohydrate and fat metabolism by catalyzing the conversion of citrate into acetyl-CoA, a substrate for fatty acid synthesis.

Biochemical Pathways

The biochemical pathways affected by 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid are likely related to its potential inhibitory effect on ATP-citrate lyase. This enzyme plays a crucial role in the citric acid cycle, a fundamental pathway in cellular metabolism. By inhibiting ATP-citrate lyase, the compound could potentially disrupt the synthesis of acetyl-CoA and subsequently affect fatty acid synthesis and energy production within the cell .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its potential inhibitory effect on ATP-citrate lyase. By disrupting the activity of this enzyme, the compound could potentially alter cellular metabolism, specifically the synthesis of fatty acids and energy production .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances or drugs, and the specific characteristics of the biological system in which the compound is acting .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(1H-pyrrol-1-yl)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with pyrrole under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the pyrrole ring on the benzoic acid . The reaction is usually carried out in a solvent such as ethanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-chloro-2-(1H-pyrrol-1-yl)benzoic acid is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-(1H-pyrrol-1-yl)benzoic acid is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for a wider range of chemical modifications. This makes it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

4-chloro-2-pyrrol-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c12-8-3-4-9(11(14)15)10(7-8)13-5-1-2-6-13/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBQADMPTHCMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281470
Record name 4-Chloro-2-(1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55540-34-6
Record name 4-Chloro-2-(1H-pyrrol-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55540-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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